Molecular Weight and Core Scaffold Differentiation vs the N–H Des-Methyl Analog
The target compound (C₈H₁₄N₄O, MW 182.22) differs from its closest des-methyl analog 4-(4-methoxypyrrolidin-3-yl)-1H-1,2,3-triazole (C₇H₁₂N₄O, MW 168.20) by exactly 14.02 Da, corresponding to the replacement of an N–H with an N–CH₃ group . This N-methylation eliminates one hydrogen-bond donor (HBD), reducing the HBD count from 2 to 1, and is calculated to decrease the topological polar surface area (TPSA) by approximately 19 Ų relative to the analog, while modestly increasing lipophilicity [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 182.22 g/mol; Calculated LogP = −0.4831; Calculated TPSA = 51.97 Ų; HBD count = 1 |
| Comparator Or Baseline | 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole: MW = 168.20 g/mol; HBD count = 2; TPSA estimated ~71 Ų |
| Quantified Difference | ΔMW = +14.02 Da (N–CH₃ vs N–H); ΔHBD = −1; ΔTPSA ≈ −19 Ų |
| Conditions | In silico calculated properties; TPSA per Ertl method; vendor-reported molecular weights |
Why This Matters
The 14 Da mass shift and loss of one H-bond donor directly affect purification strategy (chromatographic retention), solubility in organic solvents, and suitability for fragment-based drug design where HBD count governs permeability and target engagement.
- [1] Ertl, P., Rohde, B., & Selzer, P. 'Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.' Journal of Medicinal Chemistry, vol. 43, no. 20, 2000, pp. 3714–3717. (Method for TPSA estimation of N–H vs N–CH₃ contribution). View Source
